![molecular formula C13H18N2O2 B416055 (4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone CAS No. 247225-27-0](/img/structure/B416055.png)
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone (PDMM) is an organic compound with a wide range of applications in the scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 251.33 g/mol and a melting point of 97-99°C. PDMM is an important reagent in organic synthesis and has been used in various research studies for its unique properties.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structural elements related to “(4-Amino-phenyl)-(2,6-dimethyl-morpholin-4-yl)-methanone” have been synthesized and characterized, highlighting their potential in various scientific applications. For example, the synthesis and crystal structure of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone demonstrated its antitumor activity against several cancer cell lines, indicating a promising avenue for cancer research (Tang & Fu, 2018). Similarly, the creation of [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease showcases the compound's relevance in neurodegenerative disease research (Wang et al., 2017).
Antitumoral and Antioxidant Properties
The antitumoral activities of similar compounds, such as those derived from cinnoline and thiazol derivatives, have been extensively studied. These compounds have shown distinct inhibition against various cancer cell lines, providing insights into potential cancer therapies (Amer, 2001). Additionally, antioxidant properties of related compounds, such as those derived from benzophenone, have been synthesized and evaluated, demonstrating effective antioxidant power and offering potential applications in oxidative stress-related diseases (Çetinkaya et al., 2012).
Biological Activity and Molecular Docking Studies
The synthesis, characterization, and docking studies of compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been conducted to understand their antibacterial activity. These studies reveal the compounds' structural optimization, bonding features, and thermodynamic stability, providing a basis for developing new antibacterial agents (Shahana & Yardily, 2020).
properties
IUPAC Name |
(4-aminophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSBDRQBCCVQBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.